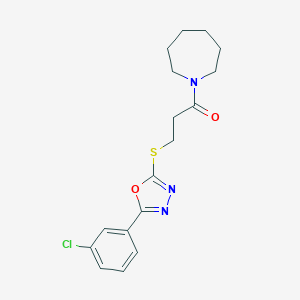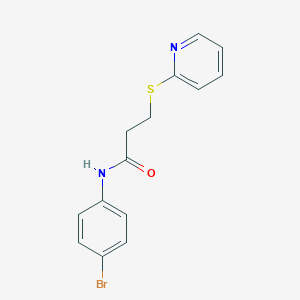![molecular formula C16H14ClN3OS B285596 N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B285596.png)
N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide, also known as CMBTA, is a synthetic compound that has been widely studied for its potential use in medical research. This compound is of interest due to its unique chemical structure, which has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) and to suppress metastasis (the spread of cancer to other parts of the body). Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide in lab experiments is that it has been shown to have low toxicity in normal cells, which makes it a potentially safe and effective treatment option. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide. One area of interest is in the development of new cancer therapies that incorporate this compound as a component. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential uses in other areas of medical research, such as neurodegenerative diseases and autoimmune disorders. Finally, more research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects.
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent in medical research, particularly in the field of cancer treatment. While more research is needed to fully understand its potential uses and limitations, this compound represents an exciting area of research with many potential applications for the future.
Synthesemethoden
N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is synthesized by the reaction of 2-mercaptobenzimidazole and 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide has been studied for its potential use in medical research, particularly in the field of cancer treatment. It has been shown to have anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C16H14ClN3OS |
|---|---|
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H14ClN3OS/c1-20-14-8-3-2-7-13(14)19-16(20)22-10-15(21)18-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,18,21) |
InChI-Schlüssel |
DJIGGQJQDYLBKS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B285514.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285525.png)

![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)

![N-(4-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285534.png)
![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
